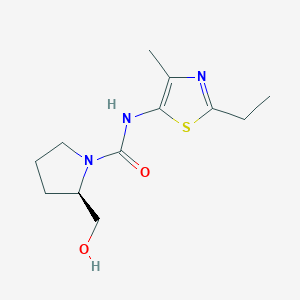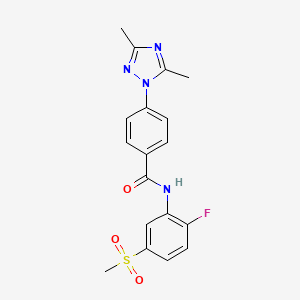![molecular formula C18H24N4O3 B6622730 N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide](/img/structure/B6622730.png)
N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is a fascinating compound with a structure that combines diverse functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide typically involves multiple steps, starting with the preparation of key intermediates. Initial steps might include the formation of oxolane and pyrazole derivatives, followed by coupling reactions under controlled conditions to form the final compound. Careful attention to stereochemistry is crucial, as the specific (2R,3S) configuration plays a significant role in the compound's properties.
Industrial Production Methods
Scaling up the production of this compound for industrial purposes requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry or the use of automated reactors can be employed to streamline the synthesis process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide can undergo various types of reactions, including:
Oxidation: : The oxolane ring and pyrazole moiety might be susceptible to oxidation under specific conditions.
Reduction: : Reduction reactions could target the nitrogen or oxygen atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophilic reagents for substitution reactions. Reaction conditions typically involve controlling the temperature, pH, and solvent environment to achieve the desired transformation.
Major Products Formed
Depending on the reaction conditions, major products formed from these reactions can vary. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different alkyl or aryl groups.
Scientific Research Applications
Chemistry: : Its unique structure allows it to act as a ligand in coordination chemistry, forming complexes with metals that can be used as catalysts in various reactions.
Biology: : In biological studies, this compound has shown promise as a molecular probe due to its ability to interact with specific biomolecules.
Medicine: : There is ongoing research into its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: : The compound’s properties make it suitable for use in materials science, where it can be incorporated into polymers or other advanced materials.
Mechanism of Action
The mechanism by which N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide exerts its effects involves binding to specific molecular targets. For instance, in biological systems, it might interact with enzymes or receptors, modulating their activity through non-covalent interactions such as hydrogen bonding, van der Waals forces, or hydrophobic effects. The precise molecular pathways affected depend on the context of its application.
Comparison with Similar Compounds
Compared to other similar compounds, N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide stands out due to its unique combination of functional groups and stereochemistry. Some similar compounds include:
N-[(2R,3R)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide: : Differs in stereochemistry.
N-[(2S,3R)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide: : Also varies in stereochemistry.
2-(1,3,5-trimethylpyrazol-4-yl)-N-(2-(pyridin-3-yl)oxolan-3-yl)acetamide: : Lacks the methoxy group on the pyridine ring.
N-(3-(1H-pyrazol-4-yl)pyridin-2-yl)acetamide: : Simplified structure with fewer functional groups.
Let me know if you need more specific details or further exploration on any of these points. Happy to dive deeper!
Properties
IUPAC Name |
N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-11-14(12(2)22(3)21-11)9-16(23)20-15-7-8-25-18(15)13-5-6-17(24-4)19-10-13/h5-6,10,15,18H,7-9H2,1-4H3,(H,20,23)/t15-,18+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQQCQBNJGUSNJ-MAUKXSAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(=O)NC2CCOC2C3=CN=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C)C)CC(=O)N[C@H]2CCO[C@@H]2C3=CN=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-Chloro-2-methylphenyl)-[4-(5-methylimidazol-1-yl)piperidin-1-yl]methanone](/img/structure/B6622671.png)
![(3-fluoropyridin-4-yl)-[4-[5-(1-methylcyclopropyl)-1H-pyrazol-3-yl]piperazin-1-yl]methanone](/img/structure/B6622672.png)
![2-chloro-N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N,4-dimethylbenzamide](/img/structure/B6622680.png)
![N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B6622693.png)
![3-[[4-(1-Benzothiophen-3-yl)-1,3-thiazol-2-yl]methyl]imidazolidine-2,4-dione](/img/structure/B6622694.png)

![N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxolan-3-yl]-4-methyl-1,2,5-oxadiazole-3-carboxamide](/img/structure/B6622702.png)
![3-chloro-N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]pyridine-4-carboxamide](/img/structure/B6622713.png)

![(6-Chloro-2,3-dihydro-1,4-benzothiazin-4-yl)-[4-(3,5-dimethyl-1,2,4-triazol-1-yl)phenyl]methanone](/img/structure/B6622738.png)

![N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B6622755.png)
